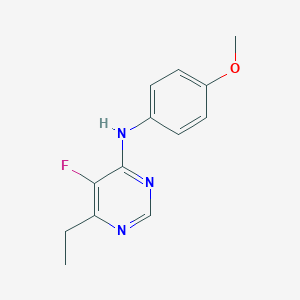

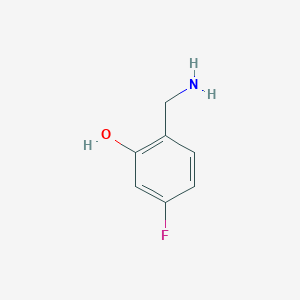

![molecular formula C7H3ClN3NaO2 B2428454 Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-46-1](/img/structure/B2428454.png)

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The [1,2,4]triazolo[4,3-a]pyridine is a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

These compounds can be synthesized via aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyridine derivatives containing hydrazone moiety were synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition .Molecular Structure Analysis

The molecular structure of these compounds can be optimized using computational methods .Chemical Reactions Analysis

Triazole compounds are known to exhibit a wide range of chemical reactions. They can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures .Aplicaciones Científicas De Investigación

Antimicrobial Efficacy and Tissue Dissolution

Research highlights the antimicrobial efficacy and tissue dissolution activities of chlorine-containing solutions, including Sodium Hypochlorite (NaOCl), in endodontic treatments. The effectiveness of these solutions is influenced by pH, with a lower pH enhancing antimicrobial action and a specific range (pH 6 to 7.5) leading to improved NaOCl action. However, tissue dissolution activity decreases within this pH range. It's suggested that chlorine solutions should be used alongside chelating or detergent agents for optimal cleaning efficacy (Rossi‐Fedele et al., 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, including Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, have been identified as exquisite sensing materials with a range of biological and medicinal applications. The ability of these compounds to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes in optical sensors (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties .

Mode of Action

Triazole-pyrimidine hybrids have been observed to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Triazole-pyrimidine hybrids have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Direcciones Futuras

The increasing prevalence of multi-drug resistant infections has encouraged the search for new antifungal agents. Hydrazone derivatives always exhibited diversity activities, including antifungal, anti-inflammatory, anti-oxidation, anti-cancer activity . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyridine as antimicrobial agents is a promising direction .

Análisis Bioquímico

Biochemical Properties

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazolopyridine derivatives have been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell signaling pathways related to cancer progression . The compound’s interaction with these kinases leads to the inhibition of their activity, thereby affecting downstream signaling pathways and cellular processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2, leading to cell cycle arrest and programmed cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases such as c-Met and VEGFR-2, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, leading to changes in gene expression and cellular responses. The compound’s ability to interact with multiple targets makes it a promising candidate for overcoming drug resistance in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its activity over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular function, including prolonged inhibition of kinase activity and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting target kinases and reducing tumor growth . At higher doses, it may cause toxic or adverse effects, including off-target interactions and toxicity to normal tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of metabolic enzymes, leading to changes in the levels of key metabolites . These interactions can affect cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with target biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

sodium;6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYPRFQKLNPDD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1Cl)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN3NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-carbamoyl-2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2428375.png)

![(Z)-ethyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2428376.png)

![Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate](/img/structure/B2428382.png)

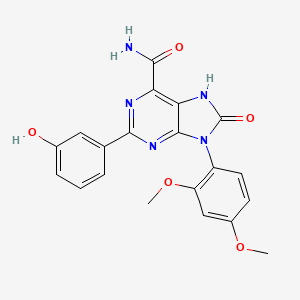

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2428383.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2428384.png)

![1-ethyl-N-(2-methylbenzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2428388.png)

![N-(4-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428392.png)